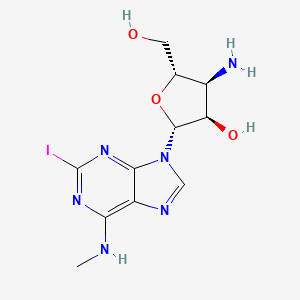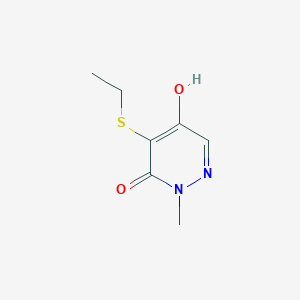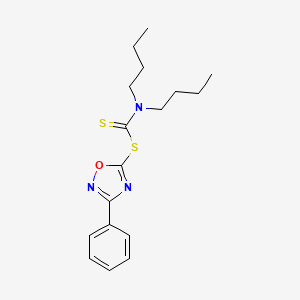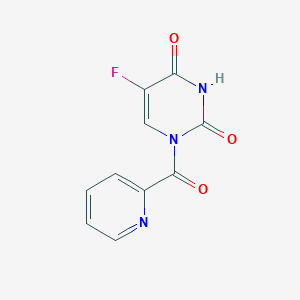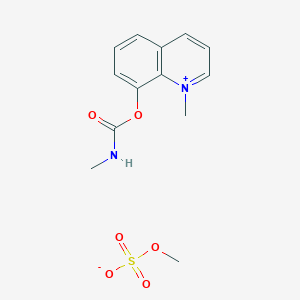
8-Hydroxy-1-methylquinolinium methylsulfate methylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1-Methyl-8-((methylcarbamoyl)oxy)quinolin-1-ium methyl sulfate involves several steps. One common synthetic route includes the reaction of 1-methylquinolin-8-ol with methyl isocyanate to form the intermediate 1-methyl-8-((methylcarbamoyl)oxy)quinoline. This intermediate is then treated with methyl sulfate to yield the final product . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure high yield and purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include the use of automated reactors and continuous flow systems to enhance production rates and maintain consistent quality.
Análisis De Reacciones Químicas
1-Methyl-8-((methylcarbamoyl)oxy)quinolin-1-ium methyl sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinolinone derivatives.
Reduction: Reduction reactions can convert the quinolinium salt to its corresponding quinoline derivative.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Methyl-8-((methylcarbamoyl)oxy)quinolin-1-ium methyl sulfate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various quinoline derivatives, which are valuable in organic synthesis and medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 1-Methyl-8-((methylcarbamoyl)oxy)quinolin-1-ium methyl sulfate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-Methyl-8-((methylcarbamoyl)oxy)quinolin-1-ium methyl sulfate can be compared with other quinoline derivatives, such as 8-hydroxyquinoline and its derivatives. These compounds share similar structural features but differ in their functional groups and reactivity. For example, 8-hydroxyquinoline is known for its strong chelating properties and is widely used in metal ion detection and antimicrobial applications . The unique methylcarbamoyl and methyl sulfate groups in 1-Methyl-8-((methylcarbamoyl)oxy)quinolin-1-ium methyl sulfate confer distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Similar Compounds
- 8-Hydroxyquinoline
- 1-Methylquinolin-8-ol
- 1-Methyl-8-((methylcarbamoyl)oxy)quinoline
Propiedades
Número CAS |
71350-04-4 |
|---|---|
Fórmula molecular |
C13H16N2O6S |
Peso molecular |
328.34 g/mol |
Nombre IUPAC |
(1-methylquinolin-1-ium-8-yl) N-methylcarbamate;methyl sulfate |
InChI |
InChI=1S/C12H12N2O2.CH4O4S/c1-13-12(15)16-10-7-3-5-9-6-4-8-14(2)11(9)10;1-5-6(2,3)4/h3-8H,1-2H3;1H3,(H,2,3,4) |
Clave InChI |
MVIIDVWGTPFHJE-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)OC1=CC=CC2=C1[N+](=CC=C2)C.COS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


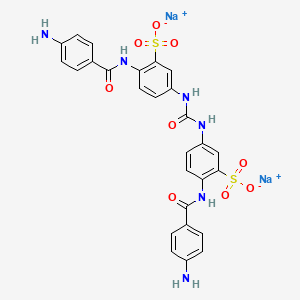

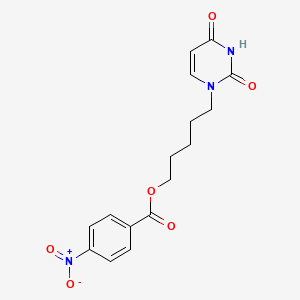

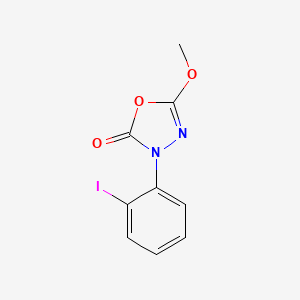

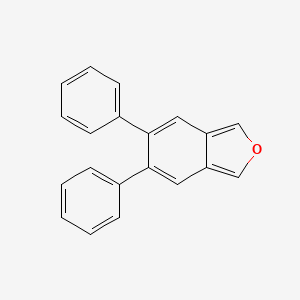

![Ethyl (4-{4-[(1,3-benzoxazol-2-yl)sulfanyl]butoxy}phenyl)acetate](/img/structure/B12907148.png)

